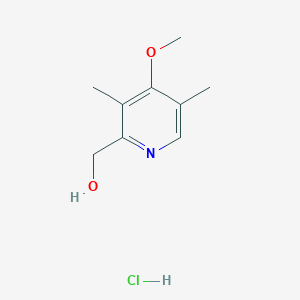

3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride

Descripción general

Descripción

3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride is a chemical compound with the molecular formula C9H13NO2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride typically involves the reaction of 3,5-dimethyl-4-methoxy-pyridine with chlorinating agents. One common method includes dissolving 2-hydroxymethyl-4-methoxy-3,5-dimethyl pyridine in toluene, followed by the dropwise addition of a toluene solution of triphosgene at 0 to 10°C. After the reaction is complete, a small amount of methanol is added dropwise, and the acidic gas is removed under reduced pressure. The reaction mixture is then centrifuged and dried to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its various applications.

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The methoxy and hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Chemistry

DMHMP serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse functionalization, making it valuable in developing new chemical entities.

Biology

The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways. It has been shown to modulate neurotransmitter systems, suggesting implications in neuropharmacology.

Key Biological Activities :

- Antioxidant Properties : DMHMP exhibits significant antioxidant activity, capable of scavenging free radicals and protecting cellular components from oxidative damage.

- Neuropharmacological Effects : Preliminary studies indicate potential effects on cognitive functions and mood regulation, highlighting its relevance in treating neurological disorders.

Medicine

DMHMP is studied for its potential therapeutic effects, particularly as a precursor in synthesizing pharmaceutical agents. Its interactions with specific molecular targets can modulate various biochemical processes, making it a candidate for drug development.

Industry

In industrial applications, DMHMP is employed in producing agrochemicals and other industrial chemicals due to its favorable solubility properties as a hydrochloride salt.

Case Study 1: Neuropharmacological Investigations

A study investigated the effects of DMHMP on neurotransmitter modulation in animal models. Results indicated that DMHMP administration led to improved cognitive performance in memory tasks, suggesting its potential as a cognitive enhancer.

Case Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that DMHMP effectively scavenged free radicals in cell cultures exposed to oxidative stress. This property positions DMHMP as a candidate for further research into therapies for oxidative stress-related conditions.

Mecanismo De Acción

The mechanism of action of 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical processes, making the compound valuable in research and therapeutic applications .

Comparación Con Compuestos Similares

Similar Compounds

Pyridoxal hydrochloride: Similar in structure but with different functional groups, used in vitamin B6 metabolism.

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride: A closely related compound with a chloromethyl group instead of a hydroxymethyl group.

Uniqueness

3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly useful in specialized applications where other similar compounds may not be as effective.

Actividad Biológica

3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride (DMHMP) is a pyridine derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, synthesis, and mechanisms of action, supported by relevant case studies and research findings.

- Molecular Formula : C₉H₁₃ClN₁O₂

- CAS Number : 96300-88-8

- Structure : The compound features a pyridine ring substituted with hydroxymethyl and methoxy groups, enhancing its reactivity and biological interactions.

Synthesis Methods

DMHMP is synthesized through various methods, primarily involving chlorination and subsequent reactions with hydroxymethyl derivatives. A common synthetic route includes the reaction of 3,5-dimethyl-4-methoxy-pyridine with chlorinating agents under controlled conditions to yield the hydrochloride salt form .

The biological activity of DMHMP is attributed to its interaction with specific molecular targets, particularly enzymes involved in metabolic pathways. The hydroxymethyl and methoxy groups enhance binding affinity, allowing modulation of biochemical processes such as enzyme inhibition and receptor interaction.

Antioxidant Activity

Research indicates that DMHMP exhibits significant antioxidant properties. In vitro studies demonstrated its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage. This activity is crucial for potential therapeutic applications in conditions characterized by oxidative stress .

Antimicrobial Activity

DMHMP has shown promising antimicrobial effects against various pathogens. In a study assessing its efficacy against Staphylococcus aureus and Pseudomonas aeruginosa, DMHMP displayed minimum inhibitory concentrations (MICs) ranging from 16 to 32 μg/mL, indicating moderate antibacterial activity . The compound's structure suggests that modifications could enhance its antimicrobial potency.

Enzyme Inhibition

The compound has been explored for its role as an ATPase inhibitor. Derivatives of DMHMP have been identified as valuable intermediates in synthesizing ATPase inhibitors, which are critical in treating diseases like cancer and metabolic disorders .

Study on Antioxidant Properties

A study published in MDPI highlighted the antioxidant capacity of DMHMP in non-cellular models. The results indicated that at low concentrations (20 µM), DMHMP effectively inhibited lipid peroxidation in brain homogenates, showcasing its potential neuroprotective effects .

Antimicrobial Efficacy Assessment

In another investigation focusing on antimicrobial properties, DMHMP was tested against a range of bacterial strains. The findings revealed that while it exhibited significant antibacterial activity against gram-positive bacteria, its antifungal activity was comparatively lower, suggesting a selective efficacy profile that could be further optimized through structural modifications .

Comparative Analysis

The biological activity of DMHMP can be compared with similar compounds to highlight its unique properties:

| Compound Name | Antioxidant Activity | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound (DMHMP) | Moderate | Moderate (MIC: 16-32 µg/mL) | Yes |

| Pyridoxal hydrochloride | High | Low | No |

| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | Low | Moderate | Yes |

Propiedades

IUPAC Name |

(4-methoxy-3,5-dimethylpyridin-2-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-6-4-10-8(5-11)7(2)9(6)12-3;/h4,11H,5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZLOVCSHPNYIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96300-88-8 | |

| Record name | 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096300888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-DIMETHYL-2-HYDROXYMETHYL-4-METHOXY-PYRIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T12J3Y7ODO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.